molecular formula C14H10ClF3N2O B3041404 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 287922-57-0

3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B3041404
CAS No.: 287922-57-0
M. Wt: 314.69 g/mol
InChI Key: RUXGKPAHGQHSLZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure includes a 4-chloro-1-methylpyrazole moiety at position 3 and a 2-(trifluoromethyl)phenyl group at position 1 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions in biological systems. Synthesis typically involves Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions .

Properties

IUPAC Name

(E)-3-(4-chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c1-20-8-11(15)12(19-20)6-7-13(21)9-4-2-3-5-10(9)14(16,17)18/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXGKPAHGQHSLZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=CC(=O)C2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)/C=C/C(=O)C2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole-Substituted Chalcones

Pyrazole-containing chalcones are widely studied for their bioactivity. Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 1) Biological Activity Reference
3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one (Target) 4-Chloro-1-methylpyrazole 2-(Trifluoromethyl)phenyl Under investigation (structural analog data suggest potential antiproliferative activity)
(E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one 1,3-Diphenylpyrazole 4-Chlorophenyl Anticancer (UO-31 renal cancer cell line: Growth % = -77.10 at 10 μM)
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 3-(4-Methoxyphenyl)-1-phenylpyrazole 2,4-Dichlorophenyl Structural studies (crystallography)

Key Findings :

  • Trifluoromethyl groups (e.g., in the target and compounds) increase metabolic resistance compared to methoxy or methyl groups .

Trifluoromethylphenyl Chalcones

The 2-(trifluoromethyl)phenyl group in the target compound is a critical pharmacophore. Comparisons include:

Compound Name Substituents (Position 3) Substituents (Position 1) Activity Reference
(E)-1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (3d) 3-(Trifluoromethyl)phenyl 4-Methoxyphenyl Nrf2 activation (potential antioxidant)
(E)-1-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (2a) 3-(Trifluoromethyl)phenyl 4-(4-Methylpiperazin-1-yl)phenyl Dual MAO-B/AChE inhibition (IC₅₀ = 1.2 μM for MAO-B)
Target Compound 4-Chloro-1-methylpyrazole 2-(Trifluoromethyl)phenyl Hypothesized antiproliferative activity (based on structural analogs)

Key Findings :

  • Position of trifluoromethyl group : The 2-position (target compound) vs. 3- or 4-position () alters steric hindrance and electronic effects, impacting target binding .
  • Hybrid structures (e.g., quinazoline-chalcone hybrids in ) show enhanced beta-hematin inhibition (IC₅₀ = 0.8 μM) compared to simple trifluoromethyl chalcones .

Antiproliferative Activity of Pyrazole-Pyrrole Chalcones

Compounds with fused pyrazole-pyrrole systems exhibit notable anticancer activity:

Compound Name Cell Line (Renal Cancer) Growth % (10 μM) Reference
(E)-3-(1H-Pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) UO-31 -77.10
(E)-1-{3-Methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c) UO-31 -92.13
Target Compound N/A N/A N/A

Key Findings :

  • The trifluoromethylpyrazole-pyrrole hybrid (5c) shows superior activity (Growth % = -92.13) compared to non-hybrid analogs, suggesting synergistic effects from heterocyclic fusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.